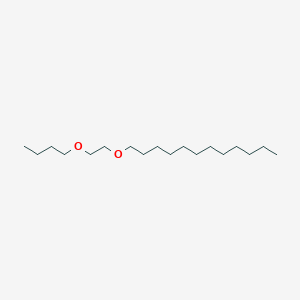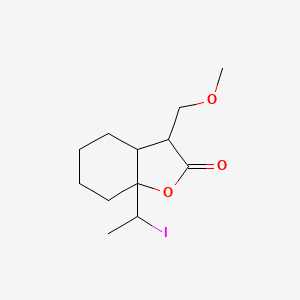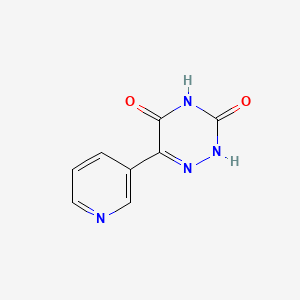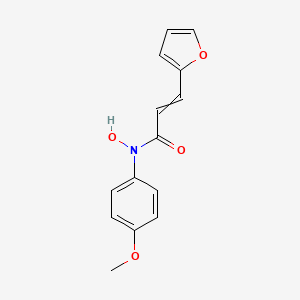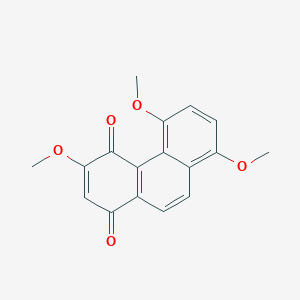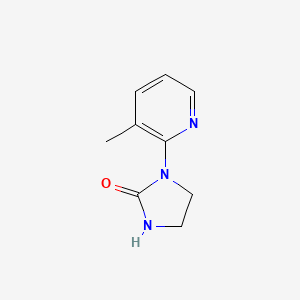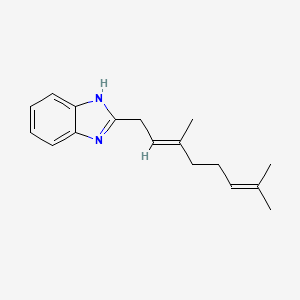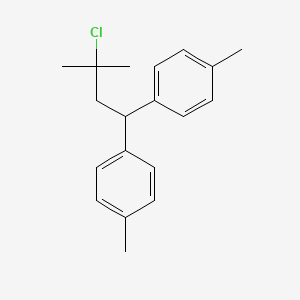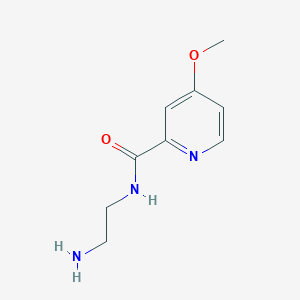![molecular formula C18H23NO2 B14330387 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde CAS No. 105309-55-5](/img/structure/B14330387.png)
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[421]nonane-2-carbaldehyde is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds These compounds are known for their unique structural features and potential biological activities
Vorbereitungsmethoden
The synthesis of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the desired compound. The reaction typically involves the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials. The optimized reaction conditions include the use of Et3N as a base under microwave irradiation at 125°C for 25 minutes .
Analyse Chemischer Reaktionen
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group can be targeted by nucleophiles. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. In biology and medicine, derivatives of this compound have demonstrated biological activities such as dual orexin receptor antagonism, delta opioid agonism, serotonin reuptake inhibition, dopamine transporter inhibition, antibacterial, and antitumor activities . These properties make it a promising candidate for drug development and other therapeutic applications.
Wirkmechanismus
The mechanism of action of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes. Similarly, its role as a serotonin reuptake inhibitor involves blocking the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood regulation .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde stands out due to its unique structural features and diverse biological activities. Similar compounds include 9,9-dimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane and 3,9,9-trimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane These compounds share the bicyclic azabicyclo structure but differ in their functional groups and specific biological activities The presence of the benzyl and oxoethyl groups in 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[42
Eigenschaften
CAS-Nummer |
105309-55-5 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
9-benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c20-11-10-15-6-7-16-8-9-18(17(15)13-21)19(16)12-14-4-2-1-3-5-14/h1-5,11,13,15-18H,6-10,12H2 |
InChI-Schlüssel |
CZVUZDRQJSMTKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C2CCC1N2CC3=CC=CC=C3)C=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


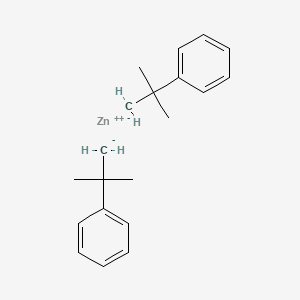
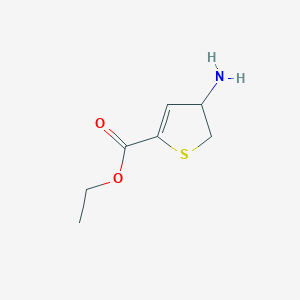
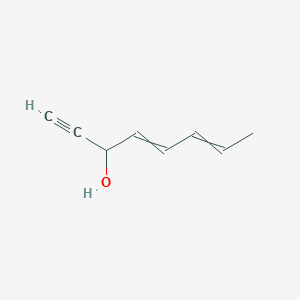
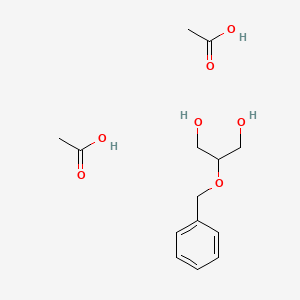
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
